5-({[4-(ethoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-({[4-(ethoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a complex organic compound. This molecule, with its intricate structure and unique properties, is of significant interest in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyrazole derivatives. The ethoxycarbonyl group is introduced via esterification reactions, while the carboxylic acid group is formed through oxidation processes. The phenyl and amino groups are added through nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production methods might leverage batch or continuous flow synthesis techniques, optimizing reaction times and conditions to maximize efficiency. Solvent choices, temperature control, and the use of catalysts play crucial roles in the scalability of the production process.
Types of Reactions
Oxidation: : The compound can undergo oxidation, converting its carboxyl groups into more reactive derivatives.
Reduction: : Reduction reactions may target the pyrazole rings, affecting their aromatic stability.
Substitution: : Substitution reactions are common, where various functional groups can be replaced or modified.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminium hydride or sodium borohydride.
Substitution: : Halogenated compounds or nitrating agents under acidic or basic conditions.
Major Products: The reactions yield products that might include modified pyrazole derivatives, various esters, and amines, each with potential for further application or study.
Scientific Research Applications
Chemistry: : In chemical research, this compound serves as a building block for more complex molecules. It’s often used in synthesis pathways to create novel pyrazole-based structures.
Biology and Medicine: : The compound's unique structure allows it to interact with various biological targets. It’s studied for its potential as an anti-inflammatory, antipyretic, or anticancer agent, depending on how it’s modified or formulated.
Industry: : Industrial applications may include its use as an intermediate in the synthesis of dyes, agrochemicals, or pharmaceuticals, owing to its stability and reactivity.
Mechanism of Action
The exact mechanism of action depends on the context in which the compound is used. In medicinal chemistry, it might act by inhibiting specific enzymes or receptors, thereby modulating biochemical pathways. The molecular targets often include cellular proteins involved in inflammation or metabolic regulation.
Similar Compounds
Pyrazole-4-carboxylic acid: : Shares the pyrazole core but lacks additional functional groups.
1-Phenyl-3-methyl-5-pyrazolone: : Similar structure but differs in functionalization.
Ethoxycarbonyl-substituted pyrazoles: : Vary in the position and number of ethoxycarbonyl groups.
Uniqueness: : The presence of both ethoxycarbonyl and phenyl groups, along with the dual pyrazole structure, makes 5-({[4-(ethoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid unique. This combination of functionalities allows it to participate in a wider range of reactions and applications compared to its simpler counterparts.
This detailed exploration reveals the versatility and significance of this compound in various scientific domains. By understanding its properties, reactions, and applications, researchers can better harness its potential for innovation in multiple fields.
Properties
IUPAC Name |
5-[(4-ethoxycarbonyl-2-phenylpyrazol-3-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O5/c1-3-28-18(27)13-10-20-23(11-7-5-4-6-8-11)15(13)21-16(24)14-12(17(25)26)9-19-22(14)2/h4-10H,3H2,1-2H3,(H,21,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJDQYPUELJUJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=C(C=NN3C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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